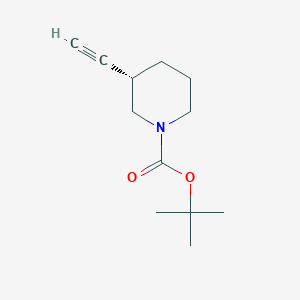
Oleic acid-13C18
Descripción general
Descripción
Oleic acid-13C18 is a 13C labeled fatty acid . It is used to prepare stable isotope-labeled fatty acid (FA) mixtures . It is also used for the isotopic labeling of triglycerides (TG) in HepG2 hepatoma cells .
Synthesis Analysis
Oleic acid-13C18 has been used in the study of synthesis of plasma triglycerides in vivo . The disposition of 13C18-oleic acid following in vivo intravenous and oral administration has been determined by liquid chromatography-mass spectrometry .Molecular Structure Analysis
The linear formula of Oleic acid-13C18 is 13CH3(13CH2)713CH=13CH (13CH2)713CO2H . Its molecular weight is 300.33 .Physical And Chemical Properties Analysis
Oleic acid-13C18 has a refractive index of n20/D 1.4595 (lit.) . Its boiling point is 192-195 °C/1.2 mmHg (lit.) and melting point is 13.4 °C (lit.) . The density of Oleic acid-13C18 is 0.947 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Stable Isotope-Labeled Fatty Acid Mixtures
Oleic acid-13C18 is used to prepare stable isotope-labeled fatty acid (FA) mixtures . This application is particularly useful in metabolic research where it’s important to track the metabolic pathways of fatty acids. The 13C label allows for precise tracking and quantification of oleic acid in these pathways.
Isotopic Labeling of Triglycerides
Another significant application of Oleic acid-13C18 is in the isotopic labeling of triglycerides (TG) in HepG2 hepatoma cells . This allows researchers to study the metabolism of triglycerides in these cells, which can provide valuable insights into lipid metabolism in cancer cells.
Metabolomics Research
Oleic acid-13C18 is a common analyte in metabolomics research . Its 13C label makes it a valuable tool for studying the complex metabolic networks involved in human health and disease.
Lipidomics Research
In lipidomics, the study of the structure and function of the complete set of lipids (the lipidome) in a given cell or organism, Oleic acid-13C18 is used due to its 13C label . This allows for the detailed study of the role of oleic acid in various lipid-related biological processes.
Study of Fatty Acid Disposition
The disposition of 13C18-oleic acid following in vivo intravenous and oral administration has been determined by liquid chromatography-mass spectrometry . This helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of oleic acid in the body.
Safety and Hazards
Oleic acid-13C18 may cause skin irritation and serious eye irritation . It is classified as a combustible liquid .
Relevant Papers The disposition of 13C18-oleic acid following in vivo intravenous and oral administration has been determined by liquid chromatography-mass spectrometry . Another paper discusses the use of [13C18] oleic acid and mass isotopomer distribution analysis to study the synthesis of plasma triglycerides in vivo .
Mecanismo De Acción
Target of Action
Oleic acid-13C18 is a 13C labeled Oleic acid . Oleic acid is an abundant monounsaturated fatty acid . It is the most common fatty acid in human adipose tissue . One of the primary targets of Oleic acid is the Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various physiological processes.
Mode of Action
Oleic acid acts as an activator of the Na+/K+ ATPase . By activating this enzyme, Oleic acid helps maintain the balance of sodium and potassium ions within the cell, thereby regulating cell volume, pH, and nutrient transport.
Biochemical Pathways
Oleic acid is involved in the fatty acid oxidation (FAO) pathway . It upregulates the expression of genes causing FAO . This process involves the breakdown of fatty acids to generate energy, which is crucial for various cellular functions.
Pharmacokinetics
The disposition of 13C18-oleic acid following in vivo intravenous and oral administration has been determined by liquid chromatography-mass spectrometry . .
Result of Action
The activation of Na+/K+ ATPase by Oleic acid helps maintain the cellular homeostasis. This action has significant implications for cellular functions, including nutrient transport and cell volume regulation. Moreover, the involvement of Oleic acid in the FAO pathway contributes to energy production within the cell .
Propiedades
IUPAC Name |
(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-IGBBIXMTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleic acid-13C18 | |
CAS RN |
287100-82-7 | |
| Record name | 287100-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid](/img/structure/B3121385.png)




![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)

![3-Oxa-6-aza-bicyclo[3.1.1]heptane](/img/structure/B3121444.png)




![N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B3121480.png)
